molecular formula C7H9ClFN B15291599 4-(Fluoromethyl)aniline hydrochloride

4-(Fluoromethyl)aniline hydrochloride

Cat. No.: B15291599
M. Wt: 161.60 g/mol
InChI Key: ZYGZOMJMCQZRMW-UHFFFAOYSA-N
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Description

4-(Fluoromethyl)aniline hydrochloride is an organofluorine compound with the molecular formula C7H9ClFN. It is a derivative of aniline, where a fluoromethyl group is attached to the para position of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Fluoromethyl)aniline hydrochloride typically involves the fluorination of aniline derivatives. One common method is the nucleophilic substitution reaction, where a fluoromethyl group is introduced to the aniline ring. This can be achieved using reagents such as Selectfluor or other fluorinating agents under controlled conditions .

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the fluoromethyl group and prevent unwanted side reactions. The use of palladium-catalyzed amination is also explored for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-(Fluoromethyl)aniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines .

Mechanism of Action

The mechanism of action of 4-(Fluoromethyl)aniline hydrochloride involves its interaction with various molecular targets. The fluoromethyl group can influence the compound’s binding affinity and specificity towards enzymes and receptors. This interaction can modulate biological pathways and result in specific physiological effects. The exact mechanism depends on the context of its application, such as enzyme inhibition or receptor activation .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the fluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability.

Properties

Molecular Formula

C7H9ClFN

Molecular Weight

161.60 g/mol

IUPAC Name

4-(fluoromethyl)aniline;hydrochloride

InChI

InChI=1S/C7H8FN.ClH/c8-5-6-1-3-7(9)4-2-6;/h1-4H,5,9H2;1H

InChI Key

ZYGZOMJMCQZRMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CF)N.Cl

Origin of Product

United States

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